molecular formula C15H12N2O3 B12925527 2-(1-phenylindazol-4-yl)oxyacetic Acid CAS No. 118536-62-2

2-(1-phenylindazol-4-yl)oxyacetic Acid

Cat. No.: B12925527
CAS No.: 118536-62-2
M. Wt: 268.27 g/mol
InChI Key: BCMSUBOSUBRDHL-UHFFFAOYSA-N
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Description

2-(1-Phenylindazol-4-yl)oxyacetic Acid (CAS: 118536-62-2) is an organic compound featuring an indazole core substituted with a phenyl group at the 1-position and an oxyacetic acid moiety at the 4-position. Its IUPAC name is [(1-phenyl-1H-indazol-4-yl)oxy]acetic acid, and it is commonly used in pharmaceutical research due to its structural similarity to bioactive molecules .

Properties

CAS No.

118536-62-2

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-(1-phenylindazol-4-yl)oxyacetic acid

InChI

InChI=1S/C15H12N2O3/c18-15(19)10-20-14-8-4-7-13-12(14)9-16-17(13)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19)

InChI Key

BCMSUBOSUBRDHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)OCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1-phenylindazol-4-yl)oxyacetic acid involves several steps. One common method includes the reaction of 1-phenylindazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

2-(1-phenylindazol-4-yl)oxyacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-phenylindazol-4-yl)oxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-phenylindazol-4-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to the broader class of aryloxyacetic acids, which are characterized by an acetic acid group linked to an aromatic or heteroaromatic ring via an oxygen atom. Key structural analogs include:

  • Lornoxicam (2-[2-(2,6-Dichlorophenyl)aminophenyl]acetyloxyacetic acid): An NSAID with a dichlorophenyl-substituted benzothiazine core and oxyacetic acid moiety. Unlike 2-(1-phenylindazol-4-yl)oxyacetic Acid, Lornoxicam’s bioactivity stems from cyclooxygenase (COX) inhibition .
  • Triclopyr (3,5,6-Trichloro-2-pyridyloxyacetic acid): A pyridyloxyacetic acid derivative used as an herbicide. Its chlorine substituents enhance lipophilicity and herbicidal potency compared to the indazole-based compound .
  • 2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid : A thiazole-containing acetic acid derivative with a diazinane ring, employed as a drug impurity reference .
  • [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic Acid: Features a fluorophenyl-thiazole core, highlighting how halogenation and heterocycle variation influence electronic properties and binding affinity .

Physicochemical Properties

Property This compound Lornoxicam Triclopyr 2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid
Core Structure Indazole Benzothiazine Pyridine Thiazole
Solubility Not reported Practically insoluble Moderately soluble (aqueous) Not reported
Key Substituents Phenyl, oxyacetic acid Dichlorophenyl, acetyl Trichloro, pyridyl Diazinane, oxo group
Molecular Weight ~282.27 (calculated) 371.81 256.48 257.30

Pharmacological and Toxicological Profiles

  • This compound: Limited pharmacological data are available. No direct toxicity data are provided .
  • Lornoxicam: A potent COX-2 inhibitor with analgesic and anti-inflammatory effects. Notably, it exhibits lower gastrointestinal toxicity compared to other NSAIDs, enhancing patient compliance .
  • Triclopyr: Primarily a herbicide, with toxicity linked to endocrine disruption in non-target species. Not intended for therapeutic use .
  • Thiazole Derivatives : Compounds like 2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid are associated with warnings for inhalation and dermal toxicity (H303+H313+H333) .

Key Research Findings

  • Structural Flexibility : The oxyacetic acid group enhances water solubility in polar analogs like Triclopyr, whereas aromatic cores (indazole, benzothiazine) increase lipophilicity, affecting membrane permeability .
  • Bioactivity Correlation: Substitutions on the aromatic ring (e.g., halogens in Lornoxicam and Triclopyr) critically influence target selectivity and potency. The indazole moiety may offer unique binding interactions in kinase inhibition .

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